molecular formula C17H23N3O4S B2735902 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione CAS No. 1421458-73-2

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

Cat. No.: B2735902
CAS No.: 1421458-73-2
M. Wt: 365.45
InChI Key: HPYKRSJULPKJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a complex organic compound that features a combination of sulfonyl, piperidine, and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with 4-ethylbenzenesulfonyl chloride, it reacts with piperidine under basic conditions to form 1-((4-ethylphenyl)sulfonyl)piperidine.

    Alkylation: The piperidine derivative is then alkylated with a suitable alkylating agent to introduce the imidazolidine-2,4-dione moiety.

    Cyclization: The final step involves cyclization to form the imidazolidine ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Pharmaceuticals: The compound may serve as a lead compound in the development of new therapeutic agents.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl and imidazolidine groups are crucial for its binding affinity and activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
  • 3-((1-((4-Phenylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

Uniqueness

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

3-[[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-2-13-3-5-15(6-4-13)25(23,24)19-9-7-14(8-10-19)12-20-16(21)11-18-17(20)22/h3-6,14H,2,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYKRSJULPKJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.